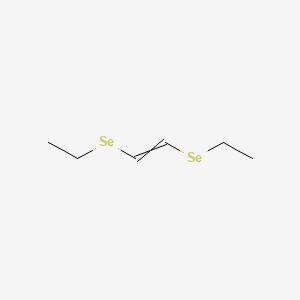
1,2-Bis(ethylselanyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(ethylselanyl)ethene: is an organoselenium compound characterized by the presence of two ethylselanyl groups attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis(ethylselanyl)ethene can be synthesized through the reaction of ethene with ethylselenol in the presence of a suitable catalyst. The reaction typically involves the addition of ethylselenol to the double bond of ethene, resulting in the formation of the desired product.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(ethylselanyl)ethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing products.
Reduction: Reduction reactions can convert the compound into simpler selenium-containing molecules.
Substitution: The ethylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Diselenides and other oxidized selenium compounds.
Reduction: Simpler selenium-containing molecules.
Substitution: Various substituted ethene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Bis(ethylselanyl)ethene is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s potential biological activity is of interest for medicinal chemistry research. Selenium-containing compounds are known for their antioxidant properties and potential therapeutic applications.
Industry: In industrial applications, this compound may be used in the production of specialized materials and chemicals, particularly those requiring selenium incorporation.
Wirkmechanismus
The mechanism by which 1,2-Bis(ethylselanyl)ethene exerts its effects involves the interaction of the ethylselanyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(tributylstannyl)ethene: This compound contains tin instead of selenium and exhibits different reactivity and applications.
1,2-Bis(triethoxysilyl)ethane: This silicon-containing compound is used in different industrial applications, such as coatings and adhesives.
Uniqueness: 1,2-Bis(ethylselanyl)ethene is unique due to the presence of selenium, which imparts distinct chemical properties and reactivity. Selenium’s ability to form stable compounds and participate in redox reactions makes this compound valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
175538-67-7 |
|---|---|
Molekularformel |
C6H12Se2 |
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
1,2-bis(ethylselanyl)ethene |
InChI |
InChI=1S/C6H12Se2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
JMGNLJDFZYTECY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Se]C=C[Se]CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















